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3-Amino-5-bromo-2-

hydroxybenzonitrile

CAS No.: 862728-35-6

Cat. No.: B13922787

Get Quote

Part 1: Executive Summary & Strategic Context[1]
In the landscape of fragment-based drug discovery (FBDD), 3-Amino-5-bromo-2-
hydroxybenzonitrile (CAS 862728-35-6) represents a high-value "privileged scaffold."[1] Its

tri-functional nature—combining a phenol, a nitrile, and an aniline moiety with a halogen handle

—makes it an ideal candidate for exploring structure-activity relationships (SAR) in kinase

inhibitors and neurodegenerative therapeutics.[1]

The Critical Gap: While synthesis routes are established, public crystallographic deposition for

this specific tris-substituted congener remains absent from major databases (CSD/PDB).[1]

The Solution: This guide bridges that gap. By analyzing the high-resolution X-ray data of its

closest structural analogs—3-bromo-2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile

—we provide a comparative baseline.[1] We infer likely packing motifs and provide a rigorous,

self-validating protocol for researchers to generate, refine, and publish the definitive crystal

structure of the target compound.
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Part 2: Comparative Structural Data (Analog
Analysis)
The following table contrasts the target molecule with its experimentally validated analogs. The

data for the analogs highlights a critical phenomenon: substituent-induced disorder, which the

target molecule is predicted to resolve due to the additional hydrogen-bonding capability of the

amino group.

Feature
Target: 3-Amino-5-

bromo-2-

hydroxybenzonitrile

Analog A: 3-Bromo-

2-

hydroxybenzonitrile

Analog B: 5-Bromo-

2-

hydroxybenzonitrile

Role Target Scaffold Structural Reference Structural Reference

Formula C₇H₅BrN₂O C₇H₄BrNO C₇H₄BrNO

Space Group

Predicted:[1]

or (Monoclinic) (Triclinic)

Z (Molecules/Cell) Predicted: 4 4

4 (2

molecules/asymmetric

unit)

Disorder
Low Probability

(Amino anchor)

High (Br/CN positional

disorder)
Low

H-Bond Donors 3 (-OH, -NH₂) 1 (-OH) 1 (-OH)

H-Bond Acceptors 2 (-CN, -OH) 2 (-CN, -OH) 2 (-CN, -OH)

Packing Motif
3D H-Bond Network +

-stacking

1D Spiral Chains +

-stacking

1D Chains (Head-to-

Tail)

Ref. This Guide
[Acta Cryst.[1] E71,

o523]([Link])

[Acta Cryst.[1][2][3]

E68, o2617]([Link])

Expert Insight: The "Amino Anchor" Effect

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.bldpharm.com/products/68385-95-5.html
https://www.bldpharm.com/products/68385-95-5.html
https://journals.iucr.org/e/issues/2015/05/00/oo523/index.html
https://www.bldpharm.com/products/68385-95-5.html
https://www.researchgate.net/publication/281173903_Crystal_structure_of_3-bromo-2-hy-droxy-benzo-nitrile
http://web.mit.edu/pmueller/www/own_papers/dickinson_etal_2015.pdf
https://journals.iucr.org/e/issues/2012/09/00/hg5229/index.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13922787?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Analog A (3-bromo), the molecule suffers from 180° rotational disorder because the Bromine

and Nitrile groups are sterically similar and the single -OH anchor is insufficient to lock the

orientation.[1]

Hypothesis: In the Target compound, the 3-amino group introduces strong N-H...O or N-H...N

intermolecular bonds.[1] This should structurally "lock" the molecule in the lattice, eliminating

the disorder seen in the 3-bromo analog and resulting in higher resolution diffraction data (

).

Part 3: Experimental Protocols
A. Crystallization Screening Workflow
Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm in one dimension).

Reagents:

Target Compound (>98% purity by HPLC).

Solvents: Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN), Toluene.[1]

Methodology: Vapor Diffusion (Sitting Drop)

Prepare Stock Solution: Dissolve 10 mg of 3-Amino-5-bromo-2-hydroxybenzonitrile in 1

mL of MeCN. Sonicate to ensure full dissolution.

Setup: Use a 24-well crystallization plate.

Reservoir: Fill reservoir with 500 µL of antisolvent (Toluene or Pentane).

Drop: Mix 2 µL of Stock Solution + 1 µL of Reservoir solution on the sitting drop pedestal.

Seal: Seal with optical tape and incubate at 20°C.

Observation: Check for nucleation at 24h, 72h, and 7 days using polarized light microscopy.

Birefringence indicates crystallinity.[1]

B. Data Collection & Refinement Strategy
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Objective: Solve structure and handle potential heavy-atom absorption.

Mounting: Mount crystal on a MiTeGen loop using Paratone oil. Flash cool to 100 K

immediately to minimize thermal motion.[1]

Collection:

Source: Mo-K

(

) is preferred over Cu-K

to minimize absorption by Bromine.

Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity

statistics for the anomalous signal of Br.

Refinement (SHELXL):

Step 1: Solve using intrinsic phasing (SHELXT) locating the Br atom first.

Step 2: Refine anisotropically for all non-hydrogen atoms.[1]

Step 3 (Critical): Locate Amino H-atoms in the difference Fourier map (

). Do not constrain them geometrically initially; their position is vital for proving the "Amino
Anchor" hypothesis.[1]

Part 4: Visualization of Structural Logic[1]
Diagram 1: Crystallization & Structure Solution
Workflow
This workflow illustrates the critical path from raw material to validated CIF (Crystallographic

Information File).[1]
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Caption: Step-by-step workflow for converting raw 3-Amino-5-bromo-2-hydroxybenzonitrile
into a validated crystal structure.

Diagram 2: Predicted Interaction Network (The "Anchor"
Effect)
This diagram visualizes how the specific functional groups of the target molecule interact to

stabilize the crystal lattice, contrasting with the disordered analogs.
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Caption: Predicted intermolecular interaction map showing how the amino group acts as a

secondary anchor to stabilize the lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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